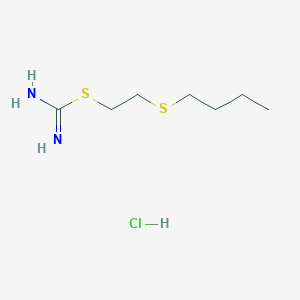

2-(Butylthio)ethyl imidothiocarbamate

Description

Contextualization within Organosulfur and Imidothiocarbamate Chemistry Research

2-(Butylthio)ethyl imidothiocarbamate is classified as an organosulfur compound and, more specifically, an imidothiocarbamate. Organosulfur compounds are a diverse class of chemical entities containing at least one carbon-sulfur bond. They are ubiquitous in nature and have found extensive applications in various scientific and industrial fields. alliedmarketresearch.com This class of compounds is known for its wide range of applications, from being essential components of amino acids like methionine and cysteine to their use as fungicides in agriculture and as accelerators in the rubber vulcanization process. alliedmarketresearch.comnih.gov

Imidothiocarbamates are a subclass of sulfur-containing compounds that are structurally related to dithiocarbamates. Dithiocarbamates have been the subject of extensive research and are well-known for their use as pesticides, herbicides, and fungicides in agriculture. nih.govmdpi.com They are also investigated for various medical applications. nih.gov The research into imidothiocarbamates often runs parallel to that of dithiocarbamates, exploring their potential biological activities and applications. The synthesis of S-alkyl dithiocarbamates, which share a structural similarity with imidothiocarbamates, has been a subject of interest in organic chemistry. nih.gov

Historical Trajectories and Current Research Impetus concerning Related Compounds

The history of related compounds, particularly dithiocarbamates, dates back to the early 20th century, with their initial application as vulcanization accelerators in the rubber industry. nih.gov Their utility expanded into agriculture with the patenting of the first dithiocarbamate (B8719985) fungicide in 1943. nih.gov The development of dithiocarbamate-based pesticides grew significantly, and they remain widely used globally due to their broad-spectrum activity and cost-effectiveness. nih.gov

The current research impetus for these broader classes of compounds is multifaceted. In agriculture, there is ongoing research to develop new and more effective pesticides and herbicides. mdpi.combspublications.com In medicine, dithiocarbamate derivatives have been investigated for a range of therapeutic applications. nih.gov The synthesis of novel organosulfur compounds, including S-alkyl dithiocarbamates and related structures, continues to be an active area of research to explore new functionalities and applications. nih.govsigmaaldrich.com However, it is important to reiterate that no specific historical or current research impetus for This compound itself is documented in the available literature.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butylsulfanylethyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S2.ClH/c1-2-3-4-10-5-6-11-7(8)9;/h2-6H2,1H3,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHMPWXJMJHMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCSC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Butylthio Ethyl Imidothiocarbamate

Established Synthetic Pathways for 2-(Butylthio)ethyl Imidothiocarbamate

The formation of the imidothiocarbamate functional group typically involves the reaction of an amine with carbon disulfide, followed by alkylation. This general approach can be adapted for the synthesis of this compound.

The logical precursors for the synthesis of this compound are 2-(butylthio)ethanamine and a source of the thiocarbonyl group, followed by the introduction of the imidothio moiety.

Synthesis of 2-(Butylthio)ethanamine: This precursor can be synthesized through several established routes. A common method involves the reaction of 2-chloroethanamine with butanethiol in the presence of a base to facilitate the nucleophilic substitution of the chloride. Alternatively, the reaction of ethylene (B1197577) oxide with butyl mercaptan can yield 2-(butylthio)ethanol (B1585090), which can then be converted to the corresponding amine via methods such as the Mitsunobu reaction or by conversion to an alkyl halide followed by reaction with ammonia (B1221849) or a protected amine equivalent.

Reactant for Imidothiocarbamate Formation: The most common reagent for the introduction of the dithiocarbamate (B8719985) functionality is carbon disulfide (CS₂). organic-chemistry.org The reaction of an amine with carbon disulfide in the presence of a base generates a dithiocarbamate salt in situ.

The selection of these precursors is critical as their purity and reactivity will directly impact the yield and purity of the final product.

The formation of dithiocarbamates is typically carried out under mild conditions. The reaction of the amine precursor with carbon disulfide is often performed in a basic medium, which can be an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, or in an organic solvent with a non-nucleophilic base like triethylamine. nih.gov

The reaction is generally exothermic and may require cooling to control the reaction rate and prevent the formation of byproducts. The choice of solvent is crucial and can range from polar protic solvents like methanol or ethanol to aprotic solvents like dichloromethane or tetrahydrofuran, depending on the solubility of the reactants and the desired reaction temperature. nih.govnih.gov

While many dithiocarbamate syntheses proceed without a catalyst, certain transformations, particularly those involving subsequent alkylation steps, may benefit from phase-transfer catalysts to improve the reaction rate and yield. Copper-mediated three-component coupling reactions of boronic acids, amines, and carbon disulfide have also been reported for the synthesis of functionalized dithiocarbamates, offering a potential alternative route. organic-chemistry.org

Table 1: Key Reactants and Conditions in a Potential Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvents | Typical Conditions |

| 1. Precursor Synthesis | Butanethiol, 2-Chloroethanamine | Base (e.g., NaOH, Et₃N) | Ethanol, Water | Room temperature to gentle heating |

| 2. Dithiocarbamate Salt Formation | 2-(Butylthio)ethanamine, Carbon Disulfide | Base (e.g., NaOH, KOH) | Methanol, Water | 0°C to room temperature |

| 3. Imidothiocarbamate Formation | Dithiocarbamate Salt, Activating Agent, Amine | Coupling agents | Dichloromethane, THF | Room temperature |

Novel Synthetic Routes and Methodological Innovations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These principles can be applied to the synthesis of this compound.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly advantageous in this regard. organic-chemistry.orgresearchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reaction conditions are also highly desirable. organic-chemistry.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This includes the use of recyclable catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For both laboratory-scale synthesis and industrial production, efficiency and scalability are paramount. Key considerations include:

Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize byproduct formation.

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to isolate the final product with high purity.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and process control compared to traditional batch processes. This is particularly relevant for exothermic reactions.

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov In the context of this synthesis, potential chemoselectivity challenges could arise if the starting materials or intermediates contain other reactive functional groups that could compete with the desired reaction pathway. The use of protecting groups might be necessary to mask reactive sites and ensure the desired transformation occurs.

Regioselectivity is the preference for bond formation at one position over another. In the formation of the imidothiocarbamate, the addition of the amine to carbon disulfide is generally regioselective. However, in subsequent reactions, such as the introduction of the second nitrogenous group, regioselectivity could become a significant consideration, especially if unsymmetrical reagents are used. The specific reaction conditions, including the nature of the solvent and any catalysts employed, can have a profound impact on the regiochemical outcome of the reaction. mdpi.comrsc.org Careful control over the reaction sequence and conditions is therefore essential to ensure the formation of the desired isomer of this compound.

Elucidation of Reaction Mechanisms Pertaining to 2 Butylthio Ethyl Imidothiocarbamate

Mechanistic Investigations of 2-(Butylthio)ethyl Imidothiocarbamate Formation

The formation of this compound likely proceeds through the reaction of 2-(butylthio)ethanethiol with a cyanamide (B42294) source. This reaction is analogous to the well-documented addition of thiols to cyanamides to form isothioureas.

The primary mechanism for the formation of this compound involves a nucleophilic attack of a sulfur atom on an electrophilic carbon. In a plausible synthetic route, 2-(butylthio)ethanol (B1585090) is first converted to a thiol, 2-(butylthio)ethanethiol. This thiol, or more specifically its conjugate base, the thiolate anion, then acts as the nucleophile.

The electrophile in this reaction is typically a cyanamide or a related derivative. The carbon atom of the nitrile group in cyanamide is electron-deficient and thus susceptible to nucleophilic attack. The general reaction can be depicted as:

R-SH + H₂N-CN → R-S-C(=NH)NH₂

In the specific case of this compound, the reaction would be:

CH₃(CH₂)₃-S-CH₂CH₂-SH + H₂N-CN → CH₃(CH₂)₃-S-CH₂CH₂-S-C(=NH)NH₂

The thiolate anion, formed by the deprotonation of the thiol, is a more potent nucleophile than the neutral thiol. youtube.com The reaction is therefore often facilitated by a base. The reaction proceeds via an SN2-type mechanism where the thiolate attacks the electrophilic carbon of the cyanamide. youtube.com

The addition of a thiolate anion to cyanamide is understood to proceed through a transition state leading to an intermediate. Studies on the addition of aromatic thiols to cyanamide suggest that the reaction involves a transition state where the sulfur-carbon bond is partially formed. rsc.org For the uncatalyzed reaction, it is proposed that the reaction proceeds through a basic asymmetric intermediate. rsc.org

In acid-catalyzed reactions, the mechanism is thought to involve the partial transfer of a proton to the cyano nitrogen atom in the transition state. rsc.org This protonation increases the electrophilicity of the cyano carbon, facilitating the nucleophilic attack by the thiol. The Brønsted coefficient (βnuc) for the addition of thiophenolate to cyanamide has been determined to be 0.55, indicating a significant degree of S-C bond formation in the central transition state. rsc.org

A plausible reaction pathway is outlined below:

Deprotonation of the thiol: In the presence of a base, 2-(butylthio)ethanethiol is deprotonated to form the more nucleophilic 2-(butylthio)ethanethiolate.

Nucleophilic attack: The thiolate attacks the electrophilic carbon of the cyanamide.

Protonation: The resulting anionic intermediate is protonated to yield the final product, this compound.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Specific kinetic and thermodynamic data for the formation and transformation of this compound are not extensively documented in publicly available literature. However, general principles from related reactions can provide qualitative insights.

The rate of formation is expected to be dependent on several factors:

Nucleophilicity of the thiol: The rate will increase with the nucleophilicity of the sulfur atom.

Electrophilicity of the cyanamide: The presence of electron-withdrawing groups on the cyanamide can enhance the reaction rate.

Solvent: Polar aprotic solvents are generally favored for SN2 reactions.

Catalyst: The reaction can be catalyzed by both acids and bases. General acid catalysis has been observed in the addition of thiols to cyanamide. rsc.org

A data table summarizing the expected influence of various factors on the reaction kinetics is presented below.

| Factor | Expected Effect on Reaction Rate | Rationale |

| Increased pH | Increase | Formation of the more nucleophilic thiolate anion is favored. |

| Acid Catalyst | Increase | Protonation of the cyanamide nitrogen increases the electrophilicity of the carbon atom. rsc.org |

| Polar Aprotic Solvent | Increase | Stabilizes the transition state of the SN2 reaction. |

| Electron-withdrawing groups on cyanamide | Increase | Enhances the electrophilicity of the cyano carbon. |

Thermodynamically, the formation of the S-C bond in the imidothiocarbamate is generally a favorable process. The reversibility of the addition of thiolate anions to cyanamide has been noted, suggesting that the reaction can reach an equilibrium. rsc.org

Degradation Mechanisms and Stability Studies of this compound

The stability of this compound is determined by the chemical reactivity of its functional groups: the thioether, the ethyl linker, and the imidothiocarbamate group.

The thioether linkage is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), while stronger oxidizing agents can lead to the formation of a sulfone.

The imidothiocarbamate functional group can undergo hydrolysis, particularly under acidic or basic conditions. The C=N bond is susceptible to cleavage by water, which would lead to the formation of a thiocarbamate and ammonia (B1221849) or an amine. The C-S bond can also be cleaved under certain reductive or oxidative conditions.

Potential degradation pathways include:

Hydrolysis: The imidothiocarbamate can be hydrolyzed to 2-(butylthio)ethyl thiocarbamate and ammonia.

Oxidation: The thioether sulfur can be oxidized to a sulfoxide or a sulfone.

Thiol-disulfide exchange: In the presence of other thiols, a disulfide exchange reaction could potentially occur, although this is less likely for a thioether.

Advanced Structural Analysis and Spectroscopic Characterization of 2 Butylthio Ethyl Imidothiocarbamate

Spectroscopic Techniques for Structural Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2-(Butylthio)ethyl imidothiocarbamate, both ¹H and ¹³C NMR would be instrumental. nih.gov

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the different proton environments within the molecule. The butyl group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the sulfur atom. The ethyl linker would show two triplets, corresponding to the two non-equivalent methylene groups. The protons of the imidothiocarbamate group (NH and NH₂) would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. docbrown.info One would expect to see distinct peaks for the four different carbons of the butyl group, the two carbons of the ethyl linker, and a key signal for the carbon atom of the C=N bond in the imidothiocarbamate moiety, which would likely appear in the downfield region. docbrown.info Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively establish the connectivity between adjacent protons and to correlate each proton signal to its directly attached carbon atom, respectively. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (butyl) | ~0.9 | Triplet |

| CH₂ (butyl) | ~1.4 | Sextet |

| CH₂ (butyl) | ~1.6 | Quintet |

| S-CH₂ (butyl) | ~2.5 | Triplet |

| S-CH₂ (ethyl) | ~2.7 | Triplet |

| N-CH₂ (ethyl) | ~3.3 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (butyl) | ~13 |

| CH₂ (butyl) | ~22 |

| CH₂ (butyl) | ~31 |

| S-CH₂ (butyl) | ~32 |

| S-CH₂ (ethyl) | ~35 |

| N-CH₂ (ethyl) | ~45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. vscht.cz For this compound, these techniques would provide clear evidence for its key structural features.

The IR spectrum would be expected to show characteristic absorption bands. docbrown.info The N-H stretching vibrations of the primary amine and imine groups in the imidothiocarbamate moiety would appear as moderate to strong bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl and ethyl alkyl chains would be observed around 2850-2960 cm⁻¹. vscht.cz A key diagnostic band would be the C=N stretching vibration of the imido group, which typically appears in the 1640-1690 cm⁻¹ region. The C-S stretching vibrations, expected to be weak, would fall in the 600-800 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric and less polar vibrations, which can be weak or absent in the IR spectrum. The C-S and S-S (if any impurities are present) bonds often give rise to more intense Raman signals.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-2960 |

| C=N (imido) | Stretch | 1640-1690 |

| N-H | Bend | 1590-1650 |

| C-N | Stretch | 1200-1350 |

Mass Spectrometry for Molecular Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

Upon ionization, the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, the peak of which would confirm the molecular weight of the compound. The subsequent fragmentation would likely proceed through the cleavage of the weakest bonds. Common fragmentation pathways would involve the loss of the butyl group, the ethyl group, or parts of the imidothiocarbamate moiety. For instance, cleavage of the C-S bonds would be a probable fragmentation route, leading to characteristic fragment ions. Analysis of the m/z (mass-to-charge ratio) values of these fragments would allow for the reconstruction of the molecular structure.

X-ray Crystallography and Diffraction Studies of this compound

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity established by NMR and would reveal the solid-state conformation of the molecule. The resulting crystal structure would also show intermolecular interactions, such as hydrogen bonding involving the N-H groups, which govern the packing of the molecules in the crystal.

Conformational Analysis and Stereochemical Considerations

The flexibility of the butyl and ethyl chains in this compound allows for multiple conformations. nih.govnih.gov The rotation around the various single bonds (C-C, C-S, C-N) will lead to different spatial arrangements of the atoms. Computational modeling, using methods like molecular mechanics or density functional theory (DFT), could be employed to predict the most stable, low-energy conformations of the molecule in the gas phase or in solution.

A key stereochemical feature of the imidothiocarbamate group is the potential for E/Z isomerism around the C=N double bond. The relative stability of the E and Z isomers would depend on the steric and electronic effects of the substituents. NMR spectroscopy, particularly through-space techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), could be used to determine the predominant isomer in solution by observing spatial proximities between different protons. The presence of a chiral center is not immediately apparent in the structure of this compound, suggesting the molecule is likely achiral unless a chiral center is introduced through substitution or complexation. youtube.com

Theoretical and Computational Chemistry Studies of 2 Butylthio Ethyl Imidothiocarbamate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 2-(butylthio)ethyl imidothiocarbamate, these theoretical methods could provide invaluable insights into its behavior at a molecular level. However, a comprehensive search of scientific literature reveals a notable absence of specific quantum chemical studies focused on this particular compound. The following sections describe the potential applications of these methods to this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach in computational chemistry due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations could be employed to determine a variety of electronic and geometric properties.

Potential areas of investigation using DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating key parameters such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Vibrational Analysis: Predicting the infrared and Raman spectra, which can aid in the experimental characterization of the molecule.

Reaction Mechanisms: Investigating the energetics of potential chemical reactions involving the imidothiocarbamate functional group.

While DFT has been extensively applied to study related sulfur-containing compounds and carbamates, specific DFT data for this compound is not currently available in the public domain.

Ab Initio Methods for Molecular Orbitals

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of molecular orbitals and electronic states.

For this compound, ab initio calculations could offer a detailed picture of its molecular orbitals, which govern its chemical bonding and reactivity. These calculations could reveal:

The spatial distribution and energy levels of the molecular orbitals.

The nature of the chemical bonds, including the contributions of different atomic orbitals.

Electron density distribution, highlighting regions of the molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack.

Despite the potential of these methods, specific ab initio studies on the molecular orbitals of this compound have not been reported in the scientific literature.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational flexibility and dynamic behavior of a molecule.

An MD simulation of this compound would allow for the exploration of its conformational landscape. This would involve identifying the different low-energy conformations the molecule can adopt and the energy barriers between them. Such a study could reveal:

The preferred shapes of the molecule in different environments (e.g., in a vacuum, in a solvent).

The flexibility of the butylthioethyl and imidothiocarbamate moieties.

Intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms (excluding specific clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.

A QSAR study involving this compound would require a dataset of structurally related imidothiocarbamate compounds with measured activity data (e.g., enzyme inhibition, receptor binding). The process would typically involve:

Calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of this compound. It is important to note that without a specific biological activity or endpoint of interest, a QSAR model cannot be developed. No QSAR studies specifically including this compound were found in the reviewed literature.

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model the pathways of chemical reactions and calculate their associated energy changes. This is a powerful tool for understanding reaction mechanisms and predicting the feasibility and outcome of chemical transformations.

For this compound, reaction pathway modeling could be used to investigate various chemical processes, such as:

Hydrolysis: The breakdown of the compound in the presence of water.

Oxidation: The reaction of the compound with oxidizing agents.

Isomerization: The conversion of the compound into its structural isomers.

Synthesis and Characterization of 2 Butylthio Ethyl Imidothiocarbamate Derivatives and Analogues

Design Principles for Structural Modification

Key design principles involve:

Alteration of the S-Alkyl Chain: The butyl group in the 2-(butylthio)ethyl moiety can be varied in terms of its length, branching, and the introduction of cyclic or aromatic structures. These modifications can influence the molecule's lipophilicity, steric bulk, and potential for van der Waals interactions. For instance, increasing the alkyl chain length is expected to enhance lipophilicity, which can be a critical factor in solubility and interactions with nonpolar environments.

Modification of the Ethyl Linker: The two-carbon linker between the sulfur atom and the imidothiocarbamate nitrogen can be extended, shortened, or functionalized. Introducing substituents on the linker can impose conformational constraints or introduce new reactive sites.

Isosteric and Bioisosteric Replacements: In the context of developing analogues, isosteric or bioisosteric replacements of the sulfur atoms or the nitrogen atoms can lead to significant changes in properties. For example, replacing a sulfur atom with a selenium atom or an oxygen atom would drastically alter the electronic and steric profile of the molecule.

These design principles are often guided by computational modeling and structure-property relationship studies to predict the impact of specific modifications before their synthesis.

Synthetic Strategies for Derivative Libraries

The efficient construction of libraries of 2-(butylthio)ethyl imidothiocarbamate derivatives and analogues is crucial for systematic investigation. Modern synthetic strategies often focus on modular and convergent approaches that allow for the rapid generation of diverse structures from a common set of starting materials.

A common synthetic route to S-alkyl imidothiocarbamates involves the reaction of a corresponding thiourea (B124793) with an alkylating agent. For the synthesis of this compound derivatives, a plausible strategy would involve the following steps:

Synthesis of the Substituted Thiourea: A primary or secondary amine is reacted with an isothiocyanate to yield the corresponding N-substituted or N,N'-disubstituted thiourea. This step allows for the introduction of diversity at the nitrogen atoms of the future imidothiocarbamate.

S-Alkylation: The resulting thiourea is then S-alkylated using a suitable electrophile. To obtain the 2-(butylthio)ethyl moiety, an appropriate alkylating agent such as 1-bromo-2-(butylthio)ethane would be employed. The reaction is typically carried out in the presence of a base to deprotonate the thiourea, forming a more nucleophilic thiolate intermediate.

An alternative approach involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then alkylated. sigmaaldrich.com This method is particularly useful for creating dithiocarbamate esters, which are close structural analogues of imidothiocarbamates. One-pot multicomponent reactions have also emerged as a powerful tool for the synthesis of dithiocarbamate derivatives, offering high efficiency and atom economy. researchgate.netnih.gov

The table below illustrates a hypothetical library of this compound derivatives that could be synthesized based on these strategies.

| Derivative ID | R1 Substituent | R2 Substituent | Synthetic Approach |

| BTEIC-01 | H | H | S-alkylation of thiourea |

| BTEIC-02 | Methyl | H | S-alkylation of N-methylthiourea |

| BTEIC-03 | Ethyl | Ethyl | S-alkylation of N,N'-diethylthiourea |

| BTEIC-04 | Phenyl | H | S-alkylation of N-phenylthiourea |

| BTEIC-05 | Benzyl | H | S-alkylation of N-benzylthiourea |

Characterization of these newly synthesized derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structures. mdpi.com

Mechanistic Investigations of 2 Butylthio Ethyl Imidothiocarbamate Biological Activity Excluding Clinical, Dosage, Safety

Cellular and Subcellular Effects (excluding human clinical data):The effects of this compound on in vitro models, cellular pathways, or downstream signaling have not been documented in the available literature.

This lack of information suggests that 2-(Butylthio)ethyl imidothiocarbamate may not have been a subject of significant biological research, or any research that has been conducted is not in the public domain. Therefore, the generation of a scientifically sound article focusing solely on the biological activity of this specific compound is not feasible at this time.

Exploration of Research Applications for 2 Butylthio Ethyl Imidothiocarbamate Excluding Clinical, Dosage, Safety

Applications in Materials Science and Polymer Chemistry Research

The dithiocarbamate (B8719985) group is well-known for its ability to chelate metals and to participate in polymerization reactions. These properties suggest that 2-(Butylthio)ethyl imidothiocarbamate could be a valuable monomer or modifying agent in materials science and polymer chemistry.

Dithiocarbamate derivatives have been utilized in the synthesis of polymers for various purposes, including the removal of heavy metals from wastewater. For instance, polymers containing dithiocarbamate salt groups have been developed to effectively precipitate heavy metal ions. These polymers are often synthesized by reacting compounds like ethylene (B1197577) dichloride and ammonia (B1221849), followed by the introduction of dithiocarbamate functionality through a reaction with carbon disulfide. nih.gov The resulting polymers form stable complexes with heavy metals, facilitating their removal. While not specifically involving this compound, this demonstrates the potential for analogous compounds in environmental remediation materials.

Furthermore, dithiocarbamates can act as "iniferters" (initiator-transfer agent-terminators) in controlled radical polymerization processes, allowing for the synthesis of polymers with well-defined architectures. The presence of the sulfur atoms in the imidothiocarbamate group of this compound could potentially be exploited in similar polymerization techniques to create novel materials with tailored properties.

A summary of potential applications in materials science is presented in the table below:

| Potential Application Area | Underlying Principle | Example from Related Compounds |

| Heavy Metal Sequestration | Chelation of metal ions by dithiocarbamate groups | Dithiocarbamate-functionalized polymers for wastewater treatment nih.gov |

| Controlled Polymerization | Use as an iniferter for controlled radical polymerization | Synthesis of well-defined polymer architectures |

| Surface Modification | Anchoring to metal surfaces via sulfur-metal interactions | Creation of functional coatings on materials |

| Rubber Vulcanization | Acceleration of the cross-linking of polymer chains | Use of dithiocarbamates as accelerators in the rubber industry |

Utilization as Biochemical Probes or Reagents

The reactivity of the dithiocarbamate functional group with biological molecules, particularly proteins, suggests that this compound could serve as a biochemical probe or reagent. Dithiocarbamates are known to interact with sulfhydryl groups in amino acids like cysteine, which are often found in the active sites of enzymes.

This reactivity allows dithiocarbamates to act as enzyme inhibitors, a property that is widely exploited in biochemical research to study enzyme mechanisms and pathways. For example, dithiocarbamates have been investigated for their ability to inhibit various enzymes, which can have implications for drug development and understanding disease processes. The specific structure of this compound, with its butylthio side chain, could influence its specificity and potency as an enzyme inhibitor.

Moreover, the metal-chelating properties of the imidothiocarbamate group could be harnessed to develop probes for detecting metal ions in biological systems. By attaching a fluorescent or other reporter molecule to the this compound scaffold, it might be possible to create a sensor that changes its signal upon binding to specific metal ions.

Role in Agrochemical Research

The most established application for the broader class of dithiocarbamates is in agrochemical research, particularly as fungicides. scbt.com Compounds like mancozeb, maneb, and ziram (B1684391) are widely used to protect crops from a variety of fungal diseases. scbt.com The fungicidal activity of dithiocarbamates is generally attributed to their ability to interfere with multiple biochemical processes in fungal cells, making it difficult for fungi to develop resistance. scbt.com

Given this precedent, this compound could be a candidate for investigation as a novel agrochemical. The specific combination of the imidothiocarbamate group with the butylthioethyl side chain could result in a compound with a unique spectrum of activity, potentially effective against fungal strains that have developed resistance to existing fungicides. Research in this area would involve screening the compound for its efficacy against a panel of plant pathogenic fungi.

The table below outlines the potential roles of dithiocarbamate-related compounds in agrochemical research:

| Agrochemical Application | Mode of Action | Examples of Related Compounds |

| Fungicide | Multi-site inhibition of fungal enzymes | Mancozeb, Maneb, Ziram scbt.com |

| Herbicide | Inhibition of plant growth processes | Diallate |

| Nematicide | Inhibition of nematode egg hatching | Metam sodium |

| Insecticide | Disruption of insect metabolic pathways | Limited application |

Potential in Analytical Chemistry Methodologies

In analytical chemistry, compounds with high purity and well-characterized properties are essential as analytical standards for the calibration of instruments and the validation of new methods. acs.org While there is no indication that this compound is currently used as a certified analytical standard, it could potentially serve this purpose for the analysis of other imidothiocarbamate or dithiocarbamate compounds.

The analysis of dithiocarbamate residues in food and environmental samples is an important area of analytical chemistry. scbt.com Common methods for their detection include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.net These methods typically involve the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified. researchgate.net

A pure sample of this compound could be used to develop and validate new analytical methods for this class of compounds. For instance, it could be used to determine the efficiency of the hydrolysis step or to create calibration curves for quantification. Furthermore, its specific fragmentation pattern in mass spectrometry could be used to identify it and related compounds in complex mixtures.

The following table summarizes the key analytical techniques used for the analysis of the broader dithiocarbamate class:

| Analytical Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Identification and quantification of dithiocarbamate degradation products researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds in a liquid phase | Analysis of intact dithiocarbamate molecules or their derivatives |

| Spectrophotometry | Measurement of light absorption | Quantification of dithiocarbamates after conversion to a colored complex |

| Capillary Electrophoresis | Separation based on charge and size in a capillary | High-resolution separation of dithiocarbamate mixtures |

Future Directions and Emerging Research Avenues for 2 Butylthio Ethyl Imidothiocarbamate

Integration with Advanced Spectroscopic and Imaging Techniques

To elucidate the molecular behavior and interactions of 2-(butylthio)ethyl imidothiocarbamate, advanced spectroscopic and imaging techniques will be indispensable. Future studies should focus on employing these methods to understand its structural dynamics, binding affinities, and subcellular localization.

Key Areas of Investigation:

Structural Elucidation: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could provide detailed insights into the three-dimensional structure and conformational flexibility of the compound.

Interaction Dynamics: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be utilized to quantify the binding kinetics and thermodynamics of this compound with potential biological targets.

Cellular Imaging: The use of fluorescence microscopy, potentially with a fluorescently tagged version of the compound, would enable the visualization of its uptake, distribution, and localization within cellular compartments.

Development of Targeted Delivery Systems (Conceptual)

The development of targeted delivery systems for this compound could enhance its efficacy and minimize potential off-target effects. This would involve encapsulating or conjugating the compound with nanocarriers designed to recognize specific cell types or tissues.

Conceptual Delivery Platforms:

| Delivery System | Targeting Moiety (Conceptual) | Potential Cellular Target (Illustrative) |

| Liposomes | Monoclonal Antibodies | Overexpressed cell surface receptors |

| Polymeric Nanoparticles | Aptamers | Specific protein markers on diseased cells |

| Micelles | Folic Acid | Folate receptors on cancer cells |

These systems are designed to improve the therapeutic index of compounds by increasing their concentration at the site of action. nih.gov

High-Throughput Screening Methodologies for New Activities (Mechanistic Focus)

High-throughput screening (HTS) offers a rapid and efficient approach to discovering novel biological activities of this compound. nih.gov By testing the compound against large libraries of biological targets, researchers can identify new mechanisms of action and potential therapeutic applications.

Screening Approaches:

Biochemical Assays: Screening against panels of enzymes (e.g., kinases, proteases) or receptors to identify direct molecular interactions.

Cell-Based Assays: Utilizing reporter gene assays or phenotypic screens in various cell lines to uncover effects on cellular pathways and functions.

Genomic and Proteomic Approaches: Employing technologies like DNA microarrays or proteomics to analyze changes in gene and protein expression profiles induced by the compound, thereby revealing its mode of action.

Interdisciplinary Research Collaborations and Innovations

Advancing the understanding and potential applications of this compound will require a collaborative effort across multiple scientific disciplines.

Potential Collaborative Fields:

Medicinal Chemistry: For the synthesis of derivatives and structure-activity relationship (SAR) studies to optimize the compound's properties. The synthesis of related carbamates has been a subject of interest. google.com

Computational Chemistry: To perform molecular modeling and simulations that can predict binding modes and guide the design of more potent and selective analogs.

Molecular and Cell Biology: To validate biological targets and elucidate the detailed molecular mechanisms underlying the compound's activity.

Pharmacology and Toxicology: To evaluate the in vivo efficacy and safety profile of the compound in preclinical models. The broader class of thiocarbamates and dithiocarbamates has been studied for common mechanisms of action. epa.gov

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and pave the way for innovative therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.